2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanamide
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Overview
Description
2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the amino and amide groups. One common method involves the reaction of 4-ethyl-3,5-dimethyl-1H-pyrazole with a suitable amine and an acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure regioselectivity and high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and amide groups can participate in nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Ethyl-3,5-dimethyl-1H-pyrazole: Another related compound with an ethyl group at the 4-position.
2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: A closely related compound lacking the ethyl group at the 4-position.
Uniqueness
2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the ethyl and dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific properties that make it suitable for particular applications in research and industry .
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-4-8-6(2)13-14(7(8)3)5-9(11)10(12)15/h9H,4-5,11H2,1-3H3,(H2,12,15) |
InChI Key |
ONIOIPDLLVEJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)CC(C(=O)N)N)C |
Origin of Product |
United States |
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